molecular formula C21H21N5O2 B11048760 N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-3-methoxybenzamide

N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-3-methoxybenzamide

Cat. No.: B11048760
M. Wt: 375.4 g/mol
InChI Key: GRXYNPIMDLTNKV-UHFFFAOYSA-N
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Description

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(3-METHOXYBENZOYL)-N’-PHENYLGUANIDINE is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(3-METHOXYBENZOYL)-N’-PHENYLGUANIDINE typically involves multi-step organic reactions. The starting materials often include 4,6-dimethyl-2-pyrimidine, 3-methoxybenzoic acid, and phenylguanidine. The synthesis may involve:

    Condensation Reactions: Combining the pyrimidine and benzoic acid derivatives under acidic or basic conditions.

    Amidation: Forming the amide bond between the benzoic acid and guanidine derivatives.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(3-METHOXYBENZOYL)-N’-PHENYLGUANIDINE can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at the pyrimidine or benzoyl moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(3-METHOXYBENZOYL)-N’-PHENYLGUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(3-METHOXYBENZOYL)-N’-PHENYLGUANIDINE: can be compared with other guanidine derivatives, such as:

Uniqueness

The uniqueness of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(3-METHOXYBENZOYL)-N’-PHENYLGUANIDINE lies in its specific functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]-3-methoxybenzamide

InChI

InChI=1S/C21H21N5O2/c1-14-12-15(2)23-20(22-14)26-21(24-17-9-5-4-6-10-17)25-19(27)16-8-7-11-18(13-16)28-3/h4-13H,1-3H3,(H2,22,23,24,25,26,27)

InChI Key

GRXYNPIMDLTNKV-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2)/NC(=O)C3=CC(=CC=C3)OC)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC)C

Origin of Product

United States

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